molecular formula C20H23ClFN3O3S2 B2835044 N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1216593-78-0

N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No. B2835044
CAS RN: 1216593-78-0
M. Wt: 471.99
InChI Key: QBPCJQIGNOAMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H23ClFN3O3S2 and its molecular weight is 471.99. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

One research application involves the exploration of derivatives of benzothiazole for their potency as inhibitors of PI3Kα and mTOR, crucial targets in cancer therapy. Modification of these molecules aims to improve metabolic stability, demonstrating a key approach in drug design for enhancing the pharmacokinetic profiles of potential therapeutics. This includes investigations into various 6,5-heterocycles to find alternatives that maintain efficacy while reducing metabolic deactivation (Stec et al., 2011).

Anti-inflammatory Activity

Another application is the synthesis of novel derivatives featuring a chloro-fluorophenyl group combined with thiazolidin and acetamide moieties to assess their anti-inflammatory activity. Certain derivatives have shown significant anti-inflammatory effects, highlighting the potential for the development of new anti-inflammatory agents (Sunder & Maleraju, 2013).

Antipsychotic Agents

Research has also explored the therapeutic potential of related compounds as novel antipsychotic agents. This includes the study of derivatives that do not interact with dopamine receptors but possess an antipsychotic-like profile in behavioral animal tests, indicating a possible new class of antipsychotic medications with distinct mechanisms of action (Wise et al., 1987).

Antimicrobial Activity

Compounds incorporating elements of the given chemical structure have been synthesized and evaluated for their antimicrobial activity. This includes the creation of sulfide and sulfone derivatives of thiazole-amine/acetamide, which have shown effectiveness against various bacterial and fungal strains, contributing to the search for new antimicrobial agents (Badiger et al., 2013).

Synthetic Chemistry Applications

The compound's related research extends into synthetic chemistry, where its structural motifs have been utilized in the synthesis of a diverse array of chemical entities. These include the exploration of carbodiimide condensation reactions to create novel derivatives, demonstrating the compound's utility in advancing synthetic methodologies and creating new chemical entities with potential biological applications (Yu et al., 2014).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S2.ClH/c1-23(2)10-11-24(19(25)12-14-4-6-15(21)7-5-14)20-22-17-9-8-16(29(3,26)27)13-18(17)28-20;/h4-9,13H,10-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPCJQIGNOAMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C(=O)CC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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